Home > Products > Screening Compounds P140717 > [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea - 68241-04-3

[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea

Catalog Number: EVT-13241869
CAS Number: 68241-04-3
Molecular Formula: C12H11Cl2N5O2S
Molecular Weight: 360.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chemical Identity
The compound [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea is a synthetic organic molecule with significant pharmaceutical potential. Its chemical formula is C12_{12}H11_{11}Cl2_2N5_5O2_2S, and it has a molecular weight of 360.22 g/mol. The compound is also identified by its CAS number 68241-04-3, which is used for regulatory and commercial purposes.

Source
This compound can be sourced from various suppliers, including Hangzhou MolCore BioPharmatech Co., Ltd., which specializes in pharmaceutical intermediates and fine chemicals .

Classification
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea belongs to the class of thioureas and quinazolines. These compounds are often characterized by their diverse biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis Analysis

Methods of Synthesis
The synthesis of [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea typically involves multi-step organic reactions. One common method includes the reaction of 6,8-dichloro-2-methyl-4-oxoquinazoline with an appropriate acetylating agent followed by thiourea formation through nucleophilic substitution.

Technical Details

  1. Starting Materials: The synthesis requires 6,8-dichloro-2-methyl-4-oxoquinazoline as a primary starting material.
  2. Reagents: Acetic anhydride or acetyl chloride can be used for acetylation.
  3. Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to prevent degradation of sensitive intermediates.
Molecular Structure Analysis

Structure
The molecular structure consists of a quinazoline core substituted with dichloromethyl and acetyl groups, along with a thiourea moiety. The structural representation can be visualized using molecular modeling software or chemical drawing tools.

Data
Key structural data includes:

  • Molecular Formula: C12_{12}H11_{11}Cl2_2N5_5O2_2S
  • Exact Mass: 359.001 g/mol
  • Polar Surface Area (PSA): 134.13 Ų
  • LogP (octanol-water partition coefficient): 2.358 .
Chemical Reactions Analysis

Reactions Involving the Compound
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea can participate in various chemical reactions typical of thioureas:

  1. Nucleophilic Substitution Reactions: The thiourea group can undergo nucleophilic attack by electrophiles.
  2. Hydrolysis Reactions: Under acidic or basic conditions, the thiourea may hydrolyze to form corresponding amines and carbonyl compounds.
  3. Condensation Reactions: It can react with aldehydes or ketones to form thiazolidinones or related structures.
Mechanism of Action

The mechanism of action for [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea in biological systems is not fully elucidated but is believed to involve:

  1. Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell proliferation or inflammation.
  2. Interaction with Cellular Targets: It likely interacts with cellular receptors or proteins that modulate signaling pathways related to cancer or inflammatory responses.
Physical and Chemical Properties Analysis

Physical Properties

  1. Density: Approximately 1.7 g/cm³
  2. Boiling Point and Melting Point: Not readily available; requires experimental determination.
  3. Solubility: Solubility data is limited but typically assessed in organic solvents.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts with strong acids and bases; sensitive to moisture.
Applications

[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea has been investigated for various scientific uses:

  1. Pharmaceutical Development: Potential use as an anti-cancer agent due to its structural similarity to other known therapeutic quinazolines.
  2. Biochemical Research: Utilized in studies exploring the mechanisms of action of quinazoline derivatives in cellular processes.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic compounds.

This compound exemplifies the intersection of synthetic chemistry and medicinal applications, reflecting the ongoing research into its therapeutic potential and chemical behavior in biological systems .

Introduction to Quinazoline-Thiourea Hybrids as Emerging Pharmacophores

Quinazoline-thiourea hybrids represent a rationally engineered class of bioactive molecules designed to synergize the pharmacological strengths of both structural motifs. These hybrids leverage the target-binding versatility of quinazoline cores with the hydrogen-bonding capacity and electronic properties of thiourea units, creating compounds with enhanced specificity and efficacy against diverse biological targets. The specific compound [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea (CAS: 68241-04-3; MF: C₁₂H₁₁Cl₂N₅O₂S; MW: 336.2 g/mol) exemplifies this approach, featuring a 6,8-dichloro-2-methyl-4-oxoquinazoline core linked to a thiourea moiety via an acetamide spacer [3]. This architecture enables simultaneous interactions with enzymatic pockets and nucleic acids, positioning it as a promising scaffold for antimicrobial and anticancer applications.

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have been integral to drug discovery since the isolation of vasicine alkaloids in 1888. Their significance surged with FDA approvals of quinazoline-based drugs like prazosin (antihypertensive), afatinib (anticancer), and raltitrexed (antifolate) [8]. Key milestones include:

  • 1950s–1970s: Exploration of 4-aminoquinazolines as dihydrofolate reductase inhibitors.
  • 1990s–2000s: Development of EGFR tyrosine kinase inhibitors (e.g., gefitinib) featuring quinazoline cores.
  • 2010s–Present: Strategic halogenation at C6/C8 positions to enhance bioactivity and penetration [5]. Structural modifications at C2/C3 (e.g., methyl, thioether, amine groups) further optimized antimicrobial and anti-inflammatory responses [8] [9].

Table 1: Evolution of Key Quinazoline-Based Therapeutics

CompoundStructural FeaturesTherapeutic UseKey Advances
Prazosin2-Piperazinyl-4-aminoquinazolineHypertensionFirst α1-adrenergic antagonist
Gefitinib3-Chloro-4-fluoroanilino-C6, C7-dimethoxyNSCLC (EGFR-TK inhibitor)Targeted kinase inhibition
Raltitrexed5-Methyl-6-methylenepyrido[2,3-d]quinazolineColorectal cancerThymidylate synthase inhibition
Target Compound6,8-Dichloro-2-methyl-4-oxo-C3-acetamide-thioureaAntimicrobial/AnticancerHybridization with thiourea for dual-targeting

Role of Thiourea Motifs in Enhancing Bioactivity of Heterocyclic Scaffolds

Thiourea (NH₂-CS-NH₂) is a privileged pharmacophore due to:

  • Hydrogen-Bonding Capacity: Dual donor-acceptor sites facilitate interactions with amino acid residues (e.g., Asp, Glu, Ser) in enzymatic pockets [7].
  • Electron Delocalization: Thiocarbonyl group enhances π-stacking with nucleic acid bases and aromatic protein residues.
  • Metallic Chelation: Sulfur and nitrogen atoms coordinate with metal ions in metalloenzymes [8].

In quinazoline hybrids, thiourea linkage significantly improves antimicrobial potency. For example, 1,3,4-thiadiazole-thiourea-quinazoline conjugates exhibit 4–8-fold higher activity against S. aureus than non-thiourea analogs by disrupting cell wall synthesis [7]. Similarly, thiourea-modified quinazolines show enhanced DNA intercalation, contributing to anticancer effects [9].

Rational Design Principles for [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea

The target compound was engineered using three strategic principles:

  • Halogenation for Lipophilicity and Target Affinity: 6,8-Dichloro substitutions increase membrane penetration and sterically block metabolic deactivation. Chlorine atoms induce dipole interactions with hydrophobic enzyme pockets (e.g., bacterial gyrase) [5] [8].
  • C2-Methyl Group for Metabolic Stability: Prevents lactam-lactim tautomerism, preserving the 4-oxo pharmacophore essential for DNA topoisomerase inhibition [8].
  • Acetamide-Thiourea Linker as a Versatile Bioisostere: The –CH₂C(O)NH– spacer provides conformational flexibility, while thiourea enables:
  • Hydrogen bonding with kinase ATP-binding sites.
  • Chelation of Mg²⁺ ions in DNA-polymerase complexes [2] [9].

Table 2: Rational Design Elements and Their Biochemical Roles

Structural ElementChemical RoleBiological Consequence
6,8-Dichloro substituents↑ Lipophilicity (ClogP ≈ 3.1)Enhanced Gram-positive bacterial penetration
2-Methyl-4-oxoquinazoline coreElectron-deficient π-systemDNA intercalation; Topoisomerase IV inhibition
Acetamide spacerConformational flexibilityOptimal orientation for target engagement
Thiourea terminusH-bond donation/acceptance; ChelationDisruption of enzyme active sites (e.g., β-ketoacyl-ACP synthase)

Properties

CAS Number

68241-04-3

Product Name

[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea

IUPAC Name

[[2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]thiourea

Molecular Formula

C12H11Cl2N5O2S

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C12H11Cl2N5O2S/c1-5-16-10-7(2-6(13)3-8(10)14)11(21)19(5)4-9(20)17-18-12(15)22/h2-3H,4H2,1H3,(H,17,20)(H3,15,18,22)

InChI Key

KYQGAIHWYSKMKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1CC(=O)NNC(=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.